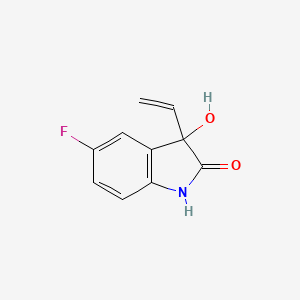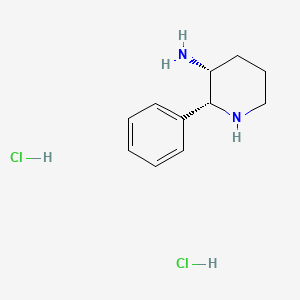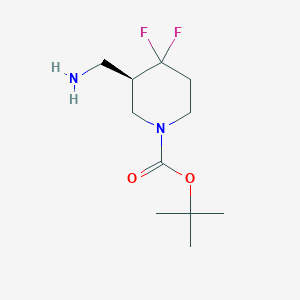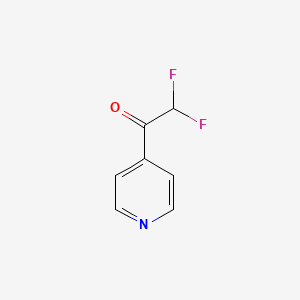
5-Fluoro-3-hydroxy-3-vinylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-hydroxy-3-vinylindolin-2-one is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and a vinyl group at the 3rd position of the indolin-2-one core. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-hydroxy-3-vinylindolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine, hydroxyl, and vinyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-hydroxy-3-vinylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-3-oxo-3-vinylindolin-2-one.
Reduction: Formation of 5-Fluoro-3-hydroxy-3-ethylindolin-2-one.
Substitution: Formation of 5-substituted-3-hydroxy-3-vinylindolin-2-one derivatives.
Scientific Research Applications
5-Fluoro-3-hydroxy-3-vinylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-hydroxy-3-vinylindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl and vinyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-hydroxy-3-phenylindolin-2-one
- 5-Fluoro-3-hydroxy-3-methylindolin-2-one
- 5-Fluoro-3-hydroxy-3-ethylindolin-2-one
Uniqueness
5-Fluoro-3-hydroxy-3-vinylindolin-2-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of fluorine, hydroxyl, and vinyl groups in the indolin-2-one core makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-ethenyl-5-fluoro-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13) |
InChI Key |
UAGJBLUURQIOBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C2=C(C=CC(=C2)F)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)




![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)

